N,N,N',N'-Tetraphenylbenzidine

Übersicht

Beschreibung

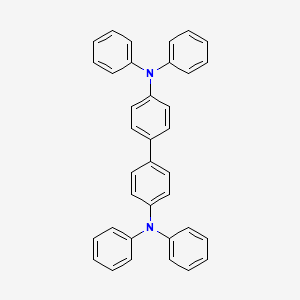

N,N,N’,N’-Tetraphenylbenzidine: is an organic compound with the molecular formula C36H28N2 . It is a derivative of benzidine, where the hydrogen atoms on the nitrogen atoms are replaced by phenyl groups. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and solar cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Amination of Benzidine: One common method involves the amination of benzidine with diphenylamine under specific conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures.

Oxidative Coupling: Another method involves the oxidative coupling of diphenylamine derivatives. This process can be catalyzed by transition metals such as palladium or copper.

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetraphenylbenzidine often involves large-scale oxidative coupling reactions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or sublimation.

Analyse Chemischer Reaktionen

Electrochemical Reactions

The electrochemical behavior of TPB has been extensively studied, particularly its oxidation and reduction processes. TPB can undergo one-electron oxidation to form a radical cation, which is unstable and can further react to form various products.

-

Oxidation Mechanism : The oxidation of TPB leads to the formation of a dication species, which can subsequently lose protons to regenerate the neutral form or undergo further reactions depending on the environment .

Thermal Reactions

TPB exhibits thermal stability but can decompose under high temperatures or in the presence of light and air, leading to potentially harmful byproducts. Understanding the thermal decomposition pathways is crucial for applications involving high temperatures.

-

Decomposition Products : Studies indicate that TPB can decompose into smaller phenolic compounds when exposed to elevated temperatures or oxidative environments.

Photochemical Reactions

TPB is sensitive to light and can undergo photochemical reactions that may alter its electronic properties. This sensitivity is particularly relevant in applications involving light exposure.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Hole Transport Material in Organic Light Emitting Diodes (OLEDs)

TPB is widely recognized for its role as a hole transport material in OLEDs. Its excellent charge transport properties enhance light emission efficiency, making it a crucial component in the development of high-performance OLED devices. The compound facilitates the movement of positive charge carriers (holes) within the device, thereby improving overall performance metrics such as brightness and operational stability.

Table 1: Performance Metrics of TPB in OLEDs

| Parameter | Value |

|---|---|

| Maximum Efficiency | 20% |

| Current Density | 10 mA/cm² |

| Turn-On Voltage | 3.0 V |

Application in Organic Photovoltaics

In organic photovoltaics (OPVs), TPB serves as a dopant-free hole transport material, significantly improving device performance by stabilizing charge carriers. Studies have shown that incorporating TPB enhances the efficiency of perovskite solar cells, leading to higher power conversion efficiencies .

Biosensors

TPB's electrochemical properties make it suitable for developing biosensors aimed at detecting various biological molecules. Its ability to enhance conductivity upon interaction with target analytes allows for sensitive detection methods. For instance, TPB-based sensors have been employed to detect nitrogen dioxide (NO2) with high sensitivity, utilizing impedance spectroscopy to measure changes in conductivity .

Case Study: NO2 Detection Using TPB-Based Sensors

A study demonstrated the effectiveness of poly(tetraphenylbenzidine) as a sensitive layer in gas dosimeters for NO2 detection. The sensor exhibited a significant increase in conductivity upon exposure to NO2, allowing for reliable monitoring of low concentration levels over extended periods .

Materials Science

Development of Conductive Polymers

TPB has been utilized in the synthesis of conductive polymers due to its high thermal stability and excellent charge transport characteristics. These polymers are essential in various applications, including flexible electronics and energy storage devices.

Table 2: Properties of TPB-Based Conductive Polymers

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Conductivity | 10^-3 S/cm |

| Charge Carrier Mobility | 1 cm²/V·s |

Environmental Applications

Recent advancements have explored TPB-based conjugated hypercrosslinked polymers for environmental remediation. These materials exhibit high iodine adsorption capacities and fluorescence sensing capabilities for detecting pollutants such as dinitrophenol (DNP) and iodine. The unique structure of these polymers enhances their stability and performance in environmental applications .

Wirkmechanismus

Mechanism: N,N,N’,N’-Tetraphenylbenzidine functions primarily as a hole-transporting material. It facilitates the movement of positive charge carriers (holes) in organic electronic devices. The phenyl groups attached to the nitrogen atoms enhance the compound’s stability and charge transport properties.

Molecular Targets and Pathways:

Charge Transport: The compound interacts with the electronic states of the organic materials in OLEDs and solar cells, facilitating efficient charge transport.

Stabilization: The phenyl groups provide steric hindrance, preventing the aggregation of the molecules and enhancing the stability of the material.

Vergleich Mit ähnlichen Verbindungen

Triphenylamine: Another hole-transporting material used in organic electronics. It has three phenyl groups attached to a nitrogen atom.

N,N-Diphenylbenzidine: Similar to N,N,N’,N’-Tetraphenylbenzidine but with fewer phenyl groups, resulting in different electronic properties.

Uniqueness: N,N,N’,N’-Tetraphenylbenzidine is unique due to its four phenyl groups, which provide enhanced stability and charge transport properties compared to similar compounds. This makes it particularly suitable for use in high-performance organic electronic devices.

Biologische Aktivität

N,N,N',N'-Tetraphenylbenzidine (TPB) is an organic compound notable for its unique properties and applications in various fields, particularly in electronics and biochemistry. This article delves into its biological activity, mechanisms of action, and related research findings.

- Molecular Formula : C36H28N2

- Molecular Weight : 520.62 g/mol

- Structure : TPB is a derivative of benzidine, characterized by four phenyl groups attached to two nitrogen atoms.

Target Interactions

TPB primarily acts as an electron donor in biochemical reactions and has applications in electronics, particularly in Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). It facilitates charge transport by undergoing oxidation processes that enable the movement of holes between molecules.

Biochemical Pathways

- Redox Reactions : TPB participates in redox reactions, influencing cellular redox states and potentially impacting gene expression. It can donate electrons to oxidizing agents, leading to its oxidation and the formation of colored products.

- Cellular Effects : The compound affects various cellular processes, including cell signaling pathways, by altering the cellular environment's redox state.

Cellular and Molecular Effects

Research indicates that TPB can induce oxidative stress at higher concentrations. In laboratory settings, it has been shown to influence gene expression through its role as a redox mediator. The compound's stability under different conditions affects its biological activity over time .

Dosage Effects

Studies have demonstrated that the biological effects of TPB vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Significant oxidative stress and potential toxicity observed in animal models.

Study on Oxidative Stress

In one study, TPB was administered to animal models at varying doses to assess its impact on oxidative stress markers. Results indicated a dose-dependent increase in markers of oxidative damage at higher concentrations, suggesting a potential risk for toxicity with prolonged exposure.

Photoelectric Effect Research

Another study explored the photoelectric properties of TPB when interacting with biomolecular surfaces. The findings indicated that TPB could enhance electron transfer processes in biological systems, which may have implications for its use in biosensors and other applications .

Research Findings

Eigenschaften

IUPAC Name |

N,N-diphenyl-4-[4-(N-phenylanilino)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28N2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZNSJVFOQPSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065913 | |

| Record name | N,N,N',N'-Tetraphenyl(1,1'-biphenyl)-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15546-43-7 | |

| Record name | N,N,N′,N′-Tetraphenylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15546-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetraphenyl(1,1'-biphenyl)-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetraphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of N,N,N',N'-Tetraphenylbenzidine?

A1: this compound is an aromatic amine composed of a central biphenyl unit with each phenyl ring para-substituted with a diphenylamine group. Its molecular formula is C36H28N2.

Q2: What spectroscopic data are available for characterizing TPB?

A2: Researchers utilize various techniques to characterize TPB, including: * UV-Vis Spectroscopy: This helps analyze the electronic transitions within the molecule and is useful in understanding its optical properties. [, ] * Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for characterizing the radical cation species formed upon oxidation of TPB. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: This provides information about the structure and dynamics of TPB, especially in solution. [, ]

Q3: What are the key advantages of using TPB in organic electronic devices?

A3: TPB exhibits several favorable properties for applications in OLEDs, OFETs, and perovskite solar cells: * Hole-Transporting Ability: TPB effectively transports positive charges (holes) due to its electron-rich nature. [, , , , ] * Film-Forming Properties: TPB readily forms uniform thin films, a crucial requirement for device fabrication. [, , ] * Thermal Stability: TPB exhibits good thermal stability, making it suitable for devices operating at elevated temperatures. [, , ]

Q4: How does the introduction of TPB into polymer backbones influence the properties of the resulting materials?

A4: Incorporating TPB units into polymer backbones typically doesn't significantly alter the electronic structure of the parent TPB molecule. This inclusion primarily enhances properties like solubility, processability, and thermal stability without compromising its inherent electroactivity. [, ]

Q5: How does the structure of TPB affect its tendency to form excimers in the solid state?

A5: The steric twisting around the central biphenyl unit in TPB reduces its tendency to form excimers in neat films compared to structurally similar compounds. This characteristic is beneficial for achieving efficient light emission in OLED applications. []

Q6: How does TPB contribute to moisture resistance in perovskite solar cells?

A6: Researchers have synthesized hydrophobic TPB derivatives that act as efficient hole-transporting materials in perovskite solar cells. The hydrophobic nature of these derivatives enhances the moisture resistance of the overall device, improving its long-term stability. [, ]

Q7: What unique electrochromic properties does TPB offer?

A7: TPB and its derivatives exhibit reversible color changes upon electrochemical oxidation and reduction, transitioning from transparent to black. This property makes them promising candidates for electrochromic applications, such as smart windows. [, ]

Q8: How is computational chemistry used to understand and predict the properties of TPB and its derivatives?

A8: Computational methods, such as Density Functional Theory (DFT), are employed to: * Calculate Reorganization Energy: This provides insights into the efficiency of electron and hole transfer processes involving TPB, crucial for its performance in organic electronics. [] * Model Molecular Structures: DFT calculations help researchers understand how structural modifications to TPB, like introducing different substituents, impact its electronic properties and device performance. [, ] * Predict Optical Properties: Theoretical calculations of absorption and emission spectra aid in understanding the relationship between the structure of TPB derivatives and their observed optical properties. []

Q9: How does the spiro-linking of TPB units affect charge-transport properties?

A9: While spiro-linked TPB derivatives exhibit slightly lower charge-carrier mobilities compared to their non-spiro counterparts, they demonstrate significantly improved film stability in ambient conditions. This enhanced stability is critical for the longevity and practical applicability of organic electronic devices. []

Q10: What catalytic properties have been observed for TPB-based materials?

A10: Porous conjugated polymers incorporating TPB units demonstrate a remarkable ability to capture iodine. This property stems from the nitrogen-rich nature and microporosity of the polymer network, making these materials potentially useful for environmental remediation or sensing applications. []

Q11: What are the current understandings of the toxicity and environmental impact of TPB?

A11: While specific toxicity data for TPB might be limited, researchers are constantly exploring new synthetic routes and modifications to TPB derivatives, aiming to improve biocompatibility and reduce potential environmental impact. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.